molecular formula C28H29N3O2 B12141249 1-Benzyl-7'-methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

1-Benzyl-7'-methoxy-2'-phenyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B12141249
M. Wt: 439.5 g/mol
InChI Key: BCNHOXYWCKGSTG-UHFFFAOYSA-N
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Description

1-Benzyl-7’-methoxy-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its unique spiro structure

Preparation Methods

The synthesis of 1-Benzyl-7’-methoxy-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidine ring: This is achieved through a nucleophilic substitution reaction.

    Benzylation and methoxylation:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Benzyl-7’-methoxy-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-7’-methoxy-2’-phenyl-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds include:

  • 1’-Isopropyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
  • 1-Benzyl-2’-(2,5-dimethylphenyl)-7’-methoxy-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine]

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

1'-benzyl-7-methoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C28H29N3O2/c1-32-26-14-8-13-23-25-19-24(22-11-6-3-7-12-22)29-31(25)28(33-27(23)26)15-17-30(18-16-28)20-21-9-4-2-5-10-21/h2-14,25H,15-20H2,1H3

InChI Key

BCNHOXYWCKGSTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3(CCN(CC3)CC4=CC=CC=C4)N5C2CC(=N5)C6=CC=CC=C6

Origin of Product

United States

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